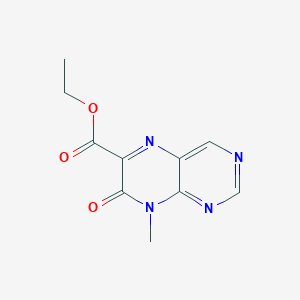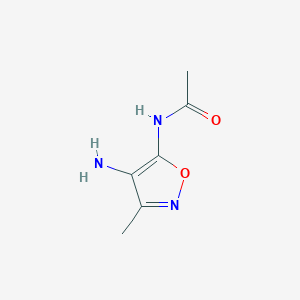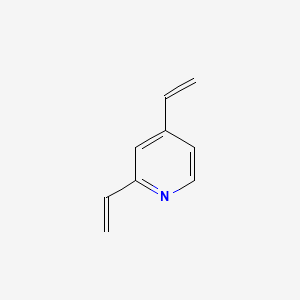
Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl- is a complex organic compound that belongs to the piperidine class of heterocyclic amines. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves multiple steps, including cyclization, hydrogenation, and functionalization reactions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring . For example, the reaction of 4-methylpiperidine with 4-(1-(hydroxyimino)ethyl)phenoxyacetyl chloride under basic conditions can yield the desired compound.
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation and cyclization processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce various piperidine derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: Similar to piperidine but with a nitrogen atom in an aromatic ring.
Quinoline: Contains a fused ring system with nitrogen in one of the rings
Uniqueness
Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl- is unique due to its specific functional groups and the combination of the piperidine ring with the hydroxyimino and phenoxyacetyl moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
31248-68-7 |
|---|---|
Molekularformel |
C16H22N2O3 |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C16H22N2O3/c1-12-7-9-18(10-8-12)16(19)11-21-15-5-3-14(4-6-15)13(2)17-20/h3-6,12,20H,7-11H2,1-2H3/b17-13+ |
InChI-Schlüssel |
JPQBXEBEBGLJKN-GHRIWEEISA-N |
Isomerische SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)/C(=N/O)/C |
Kanonische SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)





![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)

![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)

